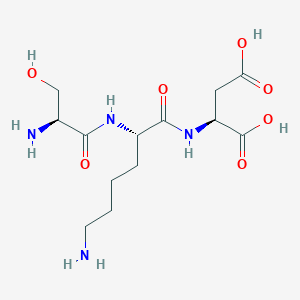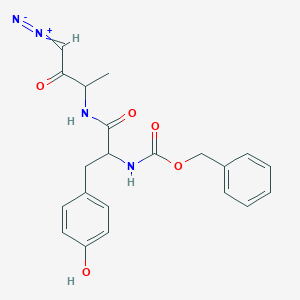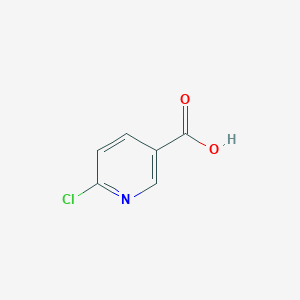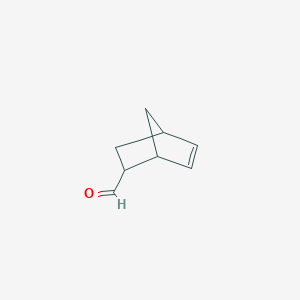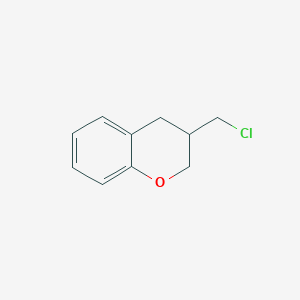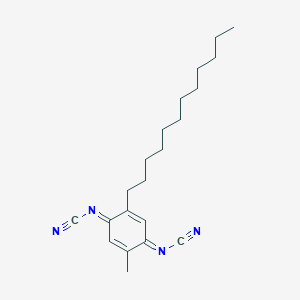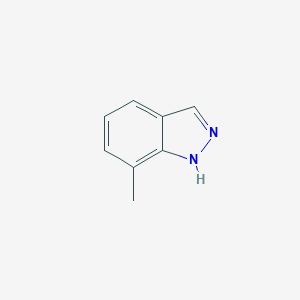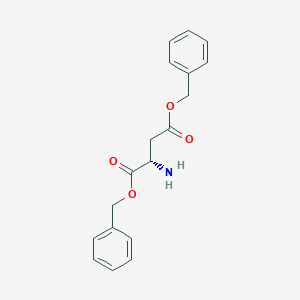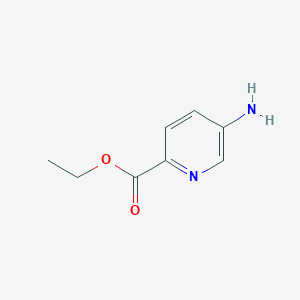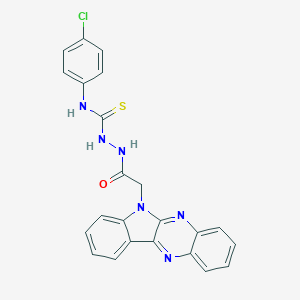
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide, commonly known as IQ-1S, is a small molecule compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the natural compound indole, which is found in many plants and animals. IQ-1S has shown promising results in various studies, particularly in its ability to modulate the activity of certain enzymes and signaling pathways in cells.
作用机制
The mechanism of action of IQ-1S involves the inhibition of the tankyrase enzymes, which are involved in the regulation of the Wnt signaling pathway. Tankyrase enzymes catalyze the poly-ADP-ribosylation of the Axin protein, leading to its degradation and the activation of the β-catenin protein. IQ-1S binds to the PARP domain of the tankyrase enzymes, preventing their activity and stabilizing the Axin protein. This inhibition leads to the downregulation of the Wnt signaling pathway and the inhibition of cell proliferation.
生化和生理效应
IQ-1S has been shown to have a number of biochemical and physiological effects in cells. In addition to its effects on the Wnt signaling pathway, IQ-1S has been shown to inhibit the activity of the PARP enzymes, which are involved in DNA repair and cell survival. This inhibition leads to an increase in DNA damage and apoptosis in cancer cells. IQ-1S has also been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway, which plays a key role in the immune response.
实验室实验的优点和局限性
IQ-1S has a number of advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has been extensively studied and has a well-characterized mechanism of action. IQ-1S is also highly selective for the tankyrase enzymes, making it a useful tool compound for studying the Wnt signaling pathway. However, there are also limitations to the use of IQ-1S in lab experiments. It is a potent inhibitor of the tankyrase enzymes, which can lead to off-target effects and toxicity in cells. Additionally, IQ-1S is not suitable for in vivo experiments due to its poor solubility and bioavailability.
未来方向
There are many potential future directions for the study of IQ-1S. One area of focus is the development of more selective and potent tankyrase inhibitors. This could lead to the development of new therapies for cancer and other diseases that involve dysregulation of the Wnt signaling pathway. Another area of focus is the study of the role of IQ-1S in stem cell biology and tissue regeneration. IQ-1S has been shown to promote the differentiation of stem cells into specific cell types, which could have applications in regenerative medicine. Finally, the study of IQ-1S in combination with other compounds or therapies could lead to new treatment strategies for a variety of diseases.
合成方法
IQ-1S can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 2-((4-chlorophenyl)amino)thiocarbonyl)hydrazide, which is then reacted with 6H-Indolo(2,3-b)quinoxaline-6-acetic acid to produce IQ-1S. The synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
IQ-1S has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool compound to study the activity of the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation. IQ-1S has been shown to selectively inhibit the activity of the tankyrase enzymes, which are key regulators of the Wnt signaling pathway. This inhibition leads to the stabilization of the Axin protein, which in turn inhibits the activity of the downstream β-catenin protein. By modulating the activity of this pathway, IQ-1S has potential applications in the study of cancer, stem cell biology, and tissue regeneration.
属性
CAS 编号 |
116989-62-9 |
|---|---|
产品名称 |
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide |
分子式 |
C23H17ClN6OS |
分子量 |
460.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[(2-indolo[3,2-b]quinoxalin-6-ylacetyl)amino]thiourea |
InChI |
InChI=1S/C23H17ClN6OS/c24-14-9-11-15(12-10-14)25-23(32)29-28-20(31)13-30-19-8-4-1-5-16(19)21-22(30)27-18-7-3-2-6-17(18)26-21/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChI 键 |
AWHKIPIUIGJVGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
其他 CAS 编号 |
116989-62-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



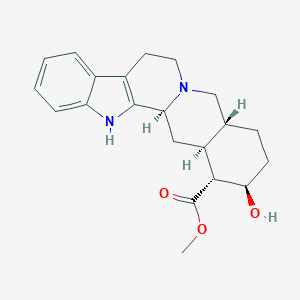
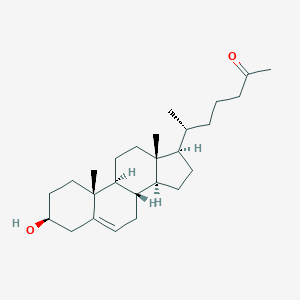
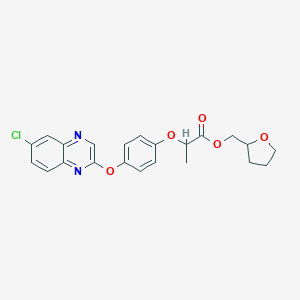
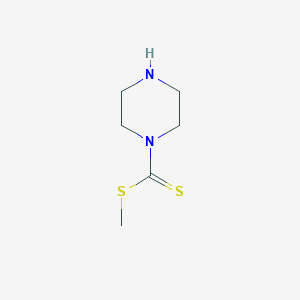
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
